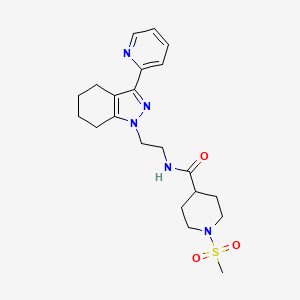

1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-methylsulfonyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O3S/c1-30(28,29)25-13-9-16(10-14-25)21(27)23-12-15-26-19-8-3-2-6-17(19)20(24-26)18-7-4-5-11-22-18/h4-5,7,11,16H,2-3,6,8-10,12-15H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWREWGRRJVDRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide typically involves multiple steps:

Starting Material Preparation: : The synthesis begins with the preparation of intermediates such as 3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole.

Coupling Reactions: : The key steps involve coupling the piperidine ring with the indazole intermediate under controlled conditions.

Sulfonylation: : The methylsulfonyl group is introduced through a sulfonylation reaction using reagents like methanesulfonyl chloride.

Final Assembly: : The final compound is assembled through amide bond formation, typically using coupling reagents like EDC or DCC.

Industrial Production Methods: For industrial-scale production, optimized routes involving high-yielding steps and minimal purification stages are preferred. Catalysts and automated reactors may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(Methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide undergoes a variety of chemical reactions:

Types of Reactions:Oxidation: : The compound can be oxidized to introduce further functional groups.

Reduction: : Reductive conditions can be used to manipulate the structure, potentially modifying the piperidine ring or other moieties.

Substitution: : Nucleophilic or electrophilic substitution reactions can be performed on the indazole or pyridine rings.

Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation.

Reducing Agents: : Lithium aluminum hydride or sodium borohydride for reduction.

Substitution Reagents: : Halogenated compounds or strong acids for substitution reactions.

Major Products Formed: The products of these reactions vary depending on the conditions, but often include derivatives with modified functional groups, which can further alter the compound's properties and applications.

Scientific Research Applications

Anticancer Potential

Recent studies have demonstrated that 1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide exhibits significant anticancer activity. For instance:

- In Vitro Studies : The compound has shown promising results against various cancer cell lines, indicating its potential as an anticancer agent. The National Cancer Institute (NCI) has evaluated its efficacy using standardized protocols .

Antimicrobial Activity

The compound also displays antimicrobial properties. Preliminary tests suggest effectiveness against certain bacterial strains and fungi. This aspect is particularly relevant given the increasing resistance to conventional antibiotics .

Case Study 1: Anticancer Efficacy

A study conducted by the NCI assessed the compound's efficacy across a panel of approximately sixty cancer cell lines. The results indicated an average growth inhibition rate of 12.53%, suggesting that it may serve as a lead compound for further development in cancer therapies .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial properties, derivatives of the compound were synthesized and tested against common pathogens. Results indicated that modifications to the methylsulfonyl group could enhance activity against resistant strains .

Mechanism of Action

The compound exerts its effects through interactions at the molecular level:

Molecular Targets and Pathways:Binds to specific receptors or enzymes, influencing their activity.

Modulates signaling pathways involved in various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of explicit data on 1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide in the provided evidence, the comparison focuses on structurally related compounds and methodologies for analysis.

Structural Analogues

Key structural analogs include:

Indazole-piperidine derivatives : Commonly explored in kinase inhibitor development (e.g., CDK or JAK inhibitors).

Sulfonamide-containing heterocycles: Known for improved pharmacokinetic profiles.

Pyridinyl-substituted indazoles : Often used in oncology targets due to their planar aromatic systems.

Hypothetical Data Table for Comparison

Predicted using Lipinski’s rules.

*Representative values from literature; target compound data unavailable.

Key Observations

- Solubility : The methylsulfonyl group could improve aqueous solubility over trifluoromethyl groups (e.g., Fedratinib), though this remains speculative without experimental data.

- Target Engagement : Pyridinyl groups in similar compounds (e.g., PARP inhibitors) facilitate hydrogen bonding with kinase ATP pockets, suggesting a plausible mechanism for the target compound .

Methodological Considerations from Evidence

The provided evidence highlights crystallographic techniques (e.g., Phaser-2.1 for molecular replacement) as critical tools for structural comparison .

Biological Activity

The compound 1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

Research indicates that this compound may act through various biological pathways, including:

- Inhibition of specific enzymes : The presence of the piperidine and indazole moieties suggests potential interactions with enzyme active sites.

- Receptor modulation : The pyridine ring may facilitate binding to neurotransmitter receptors, potentially influencing synaptic transmission.

Anticancer Activity

Studies have shown that compounds with similar structural frameworks exhibit anticancer properties. For instance:

- Case Study 1 : A derivative of the indazole framework demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction via the mitochondrial pathway .

Anti-inflammatory Effects

The methylsulfonyl group is known for its anti-inflammatory properties. Research indicates:

- Case Study 2 : In a model of acute inflammation, administration of related sulfonamide compounds resulted in reduced edema and inflammatory cytokine levels . This suggests that our compound may exhibit similar effects.

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity:

- Case Study 3 : A related compound showed effectiveness against Gram-positive bacteria, indicating that the piperidine structure could enhance membrane permeability in bacterial cells .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.